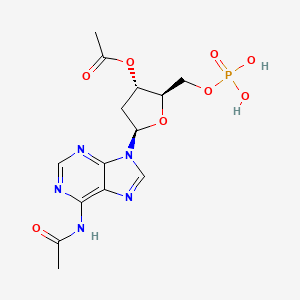
2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one is a heterocyclic compound that contains both furan and isoxazolidinone moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one typically involves the reaction of furan derivatives with isoxazolidinone precursors. One common method is the Van Leusen reaction, which involves the reaction of furan derivatives with tosylmethyl isocyanide (TOSMIC) under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH).
Industrial Production Methods
The scalability of the Van Leusen reaction and other related methods makes it feasible for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The isoxazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, dihydrofuran derivatives from reduction, and various substituted isoxazolidinones from nucleophilic substitution .
Aplicaciones Científicas De Investigación
2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, leading to its biological effects. The isoxazolidinone moiety can also participate in hydrogen bonding and other interactions, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one include:
- 3-(Furan-2-yl)isoxazolidin-5-one
- 2-(Furan-2-yl)acryloyl-1,2-oxazolidin-3-one
- 3-(Furan-2-yl)propanoic acid derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the furan and isoxazolidinone rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C10H9NO4/c12-9(11-10(13)5-7-15-11)4-3-8-2-1-6-14-8/h1-4,6H,5,7H2/b4-3+ |
Clave InChI |
KBCSIZUHJDIMDX-ONEGZZNKSA-N |
SMILES isomérico |
C1CON(C1=O)C(=O)/C=C/C2=CC=CO2 |
SMILES canónico |
C1CON(C1=O)C(=O)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


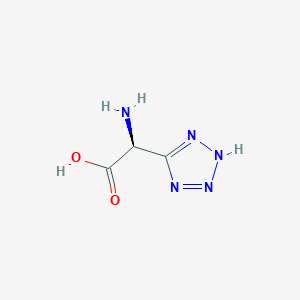
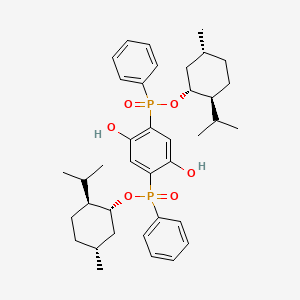
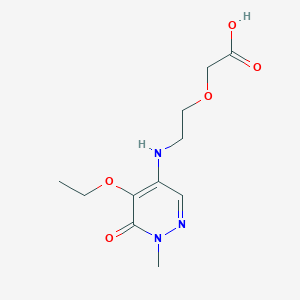
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
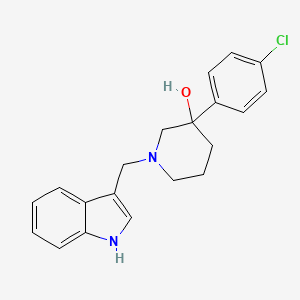
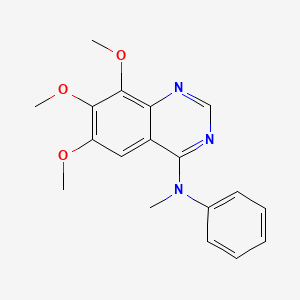

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)
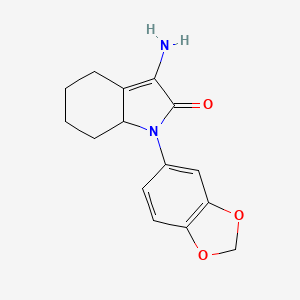
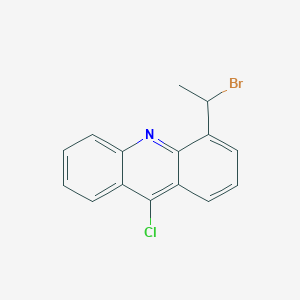
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)

